

Check Availability & Pricing

# Navigating DA-1241 Research: A Technical Support Guide for Scientists

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | DA-1241   |           |
| Cat. No.:            | B15605608 | Get Quote |

Welcome to the technical support center for **DA-1241**, a novel G-protein coupled receptor 119 (GPR119) agonist under investigation for Metabolic Dysfunction-Associated Steatohepatitis (MASH) and Type 2 Diabetes (T2D). This resource is designed for researchers, scientists, and drug development professionals to provide clarity on study results and offer guidance on interpreting potentially conflicting findings during experimentation.

### Frequently Asked Questions (FAQs)

Q1: What is DA-1241 and what is its primary mechanism of action?

**DA-1241** is a small molecule agonist of the G-protein coupled receptor 119 (GPR119).[1] GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells. Its activation is believed to stimulate the release of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which in turn enhance glucose-dependent insulin secretion.[1] Preclinical studies also suggest that **DA-1241** may have direct effects on the liver, including reducing hepatic steatosis, inflammation, and fibrosis.[2][3]

Q2: What are the key therapeutic areas being investigated for **DA-1241**?

The primary therapeutic areas for **DA-1241** are Metabolic Dysfunction-Associated Steatohepatitis (MASH) and Type 2 Diabetes (T2D).[3] Clinical development is exploring its potential as both a monotherapy and in combination with other drugs, such as DPP-4 inhibitors (e.g., sitagliptin), to enhance its metabolic effects.[4][5]



Q3: A significant number of GPR119 agonists have shown promising preclinical results but failed in clinical trials. How does **DA-1241** appear to be different?

This is a critical question for researchers in the field. Historically, the translation of GPR119 agonists from successful rodent models to human clinical trials has been challenging, with many candidates failing due to a lack of efficacy.[6][7] The reasons for this are thought to be complex, potentially involving differences in receptor pharmacology between species or tachyphylaxis (loss of drug effect over time).

**DA-1241**, however, has demonstrated statistically significant improvements in both hepatic and metabolic endpoints in a Phase 2a clinical trial in patients with presumed MASH.[4][8] This suggests that **DA-1241** may have a differentiated profile compared to previous GPR119 agonists. One hypothesis is that **DA-1241** possesses a unique combination of direct hepatic anti-inflammatory and anti-fibrotic actions, in addition to its incretin-mediated glucose-lowering effects.[3]

# **Troubleshooting Guide: Interpreting Conflicting or Unexpected Results**

This guide addresses specific issues that researchers may encounter when working with **DA-1241** and provides a framework for interpreting the data.

## Issue 1: Discrepancy Between Preclinical Efficacy in Animal Models and Observed Clinical Outcomes

Scenario: You observe robust improvements in hepatic steatosis, inflammation, and fibrosis in your MASH animal models treated with **DA-1241**, but are concerned about the historical failure of other GPR119 agonists in human trials.

**Troubleshooting Steps:** 

- Critically Evaluate the Animal Model:
  - Relevance: How closely does your chosen animal model (e.g., diet-induced, genetically modified) mimic the pathophysiology of human MASH?



- Translatability: Be aware that metabolic pathways and drug metabolism can differ significantly between rodents and humans.
- Focus on Mechanistic Endpoints:
  - Beyond histological scoring, investigate the underlying molecular pathways. Is DA-1241
    engaging the target (GPR119) as expected in your model? Are you observing the
    expected downstream signaling, such as increased GLP-1 secretion?
- Consider Combination Therapy:
  - Preclinical studies have shown that the combination of **DA-1241** with a DPP-4 inhibitor or a GLP-1 receptor agonist can have synergistic effects.[2] If your monotherapy results are not as strong as anticipated, exploring combination strategies may be warranted.

## Issue 2: Variable or Time-Dependent Effects on Liver Enzymes

Scenario: In your study, you notice a significant reduction in Alanine Aminotransferase (ALT) levels at earlier time points (e.g., 4-8 weeks), but the effect appears to diminish or lose statistical significance at later time points (e.g., 16 weeks).

#### **Troubleshooting Steps:**

- Review the Clinical Trial Data: The Phase 2a clinical trial of DA-1241 reported a similar pattern: a statistically significant reduction in ALT at weeks 4 and 8, with a "near statistically significant" reduction at week 16.[4][8] This suggests that the immediate anti-inflammatory effects may be more pronounced, while longer-term effects on liver histology may take more time to become apparent.
- Investigate Other Markers of Liver Health: Do not rely solely on ALT. Assess a broader panel of markers, including:
  - Other Liver Enzymes: Aspartate Aminotransferase (AST), Gamma-Glutamyl Transferase (GGT).
  - Markers of Fibrosis: Pro-C3, TIMP1.



- Non-invasive imaging: Controlled Attenuation Parameter (CAP) for steatosis. The Phase
   2a trial showed significant improvements in CAP at 16 weeks.[4]
- Consider the Study Population: The heterogeneity of MASH in patients can lead to varied responses. Stratifying your data by baseline characteristics (e.g., severity of fibrosis, diabetic status) may reveal subgroups with more sustained responses.

## Issue 3: Differentiating Direct Hepatic Effects from Indirect Glucose-Lowering Effects

Scenario: You observe improvements in liver parameters alongside better glycemic control and are unsure if the hepatic benefits are a direct result of **DA-1241**'s action on the liver or a secondary consequence of improved metabolic health.

#### **Troubleshooting Steps:**

- In Vitro Studies: Utilize primary hepatocytes or liver cell lines to investigate the direct effects
  of DA-1241 on inflammatory and fibrotic signaling pathways, independent of systemic
  metabolic changes.
- Control for Glycemic Changes: In your animal studies, include a control group treated with a
  different glucose-lowering agent (e.g., metformin) to a similar degree of glycemic control as
  the DA-1241 group. This can help to dissect the glucose-dependent versus independent
  effects on the liver.
- Analyze Data from Non-Diabetic Subgroups: The Phase 2a trial of DA-1241 included
  patients without diabetes.[3] Analyzing the effects of DA-1241 on liver enzymes in this
  subgroup can provide insights into its direct hepatic actions.

#### **Data Presentation**

### Table 1: Summary of Key Preclinical Findings for DA-1241 in MASH Models



| Parameter            | Animal Model                   | Key Findings                                                                                  | Reference |
|----------------------|--------------------------------|-----------------------------------------------------------------------------------------------|-----------|
| Hepatic Steatosis    | Diet-induced obese<br>mice     | Significant reduction in liver triglyceride content and NAFLD Activity Score (NAS).           | [2]       |
| Hepatic Inflammation | Diet-induced obese<br>mice     | Reduced expression of inflammatory genes and infiltration of inflammatory cells in the liver. | [2]       |
| Hepatic Fibrosis     | CCl4-induced fibrosis<br>model | Combination with semaglutide showed synergistic improvement in liver fibrosis.                | [2]       |
| Glucose Metabolism   | Diabetic mice                  | Improved glucose tolerance and insulin sensitivity.                                           | [3]       |

Table 2: Summary of Key Phase 2a Clinical Trial Results for DA-1241 in Presumed MASH (16 weeks)



| Endpoint                | DA-1241<br>100mg | Placebo | p-value                             | Reference |
|-------------------------|------------------|---------|-------------------------------------|-----------|
| Change in ALT<br>(U/L)  | -22.8            | -       | <0.05                               |           |
| Change in CAP<br>(dB/m) | -23.0            | -1.4    | <0.05                               | [9]       |
| Change in<br>HbA1c (%)  | -0.54            | -       | <0.05                               | [3]       |
| ALT<br>Normalization    | -                | -       | Odds Ratio:<br>10.50 (50mg<br>dose) | [4][8]    |

### **Experimental Protocols**

## Key Experiment: Phase 2a Clinical Trial for DA-1241 in Presumed MASH (NCT06054815)

- Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-arm study.[5]
- Population: Patients with presumed MASH.
- Intervention:
  - Part 1: **DA-1241** (50mg or 100mg) vs. Placebo.
  - Part 2: DA-1241 (100mg) in combination with sitagliptin vs. Placebo.
- Duration: 16 weeks.[5]
- Primary Endpoint: Change from baseline in ALT levels.[9]
- Secondary Endpoints: Changes in other liver enzymes (AST, GGT), CAP score, and HbA1c.
   [4][6]



#### **Visualizations**



Click to download full resolution via product page

Caption: Proposed signaling pathway for **DA-1241**.





Click to download full resolution via product page

Caption: Phase 2a clinical trial workflow for DA-1241.





Click to download full resolution via product page

Caption: Interpreting conflicting results for GPR119 agonists.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. tandfonline.com [tandfonline.com]
- 2. NeuroBo Pharmaceuticals' DA-1241 in Combination with Semaglutide Improves Liver Fibrosis and Demonstrates Additive Hepatoprotective Effects in Pre-Clinical MASH Models Compared to Either Treatment, Alone [prnewswire.com]
- 3. MetaVia Presents Data on DA-1241, a GPR119 Agonist, Demonstrating Both Hepatoprotective and Glucose-Regulating Effects in Patients with Presumed MASH, at the EASL Congress 2025 [prnewswire.com]
- 4. MetaVia reports results from Phase 2a clinical trial of DA-1241 | Nasdaq [nasdaq.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]



- 6. GPR119 agonists for type 2 diabetes: past failures and future hopes for preclinical and early phase candidates PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. trial.medpath.com [trial.medpath.com]
- 9. Metavia Inc. Presents Data on DA-1241, GPR119 Agonist, Demonstrating Both Hepatoprotective and Glucose-Regulating Effects in Patients with Presumed Mash, at the EASL Congress 2025 | MarketScreener [marketscreener.com]
- To cite this document: BenchChem. [Navigating DA-1241 Research: A Technical Support Guide for Scientists]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15605608#interpreting-conflicting-results-in-da-1241-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com